3-(9-Anthryl)-L-alanine is a non-natural amino acid, meaning it is not found in living organisms. Its synthesis involves attaching an anthryl group (derived from anthracene) to the third carbon atom of the L-alanine molecule. This modification allows researchers to introduce a fluorescent moiety into peptides and proteins, enabling their visualization and tracking within cells and organisms. [, ]
The anthryl group in 3-(9-Anthryl)-L-alanine possesses unique fluorescence properties. When incorporated into peptides or proteins, this group emits light at specific wavelengths upon excitation with light of a different wavelength. This property allows researchers to monitor the location and movement of these biomolecules within complex biological systems using various fluorescence microscopy techniques. []
3-(9-Anthryl)-L-alanine can be strategically incorporated into specific positions of proteins to study protein-protein interactions. By labeling one protein with this fluorescent amino acid and leaving the other unlabeled, researchers can monitor the formation and dissociation of protein complexes by observing changes in the fluorescence intensity or lifetime. [, ]
The ability of 3-(9-Anthryl)-L-alanine to label peptides and proteins holds promise for drug discovery. By incorporating this amino acid into potential drug candidates, researchers can track their binding to target proteins within cells and assess their efficacy and potential off-target effects. [, ]
3-(9-Anthryl)-L-alanine is an amino acid derivative characterized by the presence of a 9-anthryl group attached to the third position of the alanine backbone. Its molecular formula is C₁₇H₁₅NO₂, with a molecular weight of approximately 265.31 g/mol . The compound's unique structure imparts distinct physical and chemical properties, making it a subject of interest in various fields, including biochemistry and materials science.
The mechanism of action of 3-(9-Anthryl)-L-alanine is not fully understood due to the limited research available. However, the anthracene group's fluorescent properties could be exploited. The molecule might potentially interact with biological systems due to the L-alanine portion, but its specific interactions and functionalities require further investigation [].
Research indicates that 3-(9-Anthryl)-L-alanine exhibits notable biological activity. It has been studied for its potential role in:
The synthesis of 3-(9-Anthryl)-L-alanine typically involves:
Various methods can yield high purity and yield, with modifications based on desired applications .
3-(9-Anthryl)-L-alanine has several applications:
Studies have shown that 3-(9-Anthryl)-L-alanine can interact with various biomolecules:
Similar compounds include:
Compound | Molecular Formula | Chirality | Protection Group |
---|---|---|---|
3-(9-Anthryl)-L-alanine | C₁₇H₁₅NO₂ | L | None |
Boc-3-(9-anthryl)-L-alanine | C₂₂H₂₃NO₄ | L | Boc |
Fmoc-3-(9-anthryl)-D-alanine | C₃₂H₂₅NO₄ | D | Fmoc |
Fmoc-3-(2-anthryl)-L-alanine | C₃₂H₂₅NO₄ | L | Fmoc |
The uniqueness of 3-(9-Anthryl)-L-alanine lies in its specific structural configuration and the resulting optical properties, which are distinct from other derivatives. This makes it particularly valuable in research settings focused on fluorescence and molecular interactions.
The synthesis of 3-(9-Anthryl)-L-alanine requires sophisticated protection-deprotection strategies to ensure selective functionalization while maintaining the integrity of both the amino acid core and the anthracene moiety [1] . The most commonly employed protecting group strategy involves the fluorenylmethyloxycarbonyl group for temporary amino protection during synthesis [1] [11].
The fluorenylmethyloxycarbonyl protecting group serves as the standard choice for amino protection in 3-(9-Anthryl)-L-alanine synthesis due to its orthogonal properties and mild deprotection conditions [11] [12]. The deprotection mechanism involves a two-step base-catalyzed elimination process that proceeds through dibenzofulvene intermediate formation [11] [12]. Treatment with piperidine in dimethylformamide effectively removes the fluorenylmethyloxycarbonyl group while preserving the anthracene functionality [11] [12].
Alternative cyclic secondary amines including 4-methylpiperidine and piperazine have demonstrated comparable deprotection efficiency [12]. Kinetic studies reveal that piperazine requires extended reaction times of approximately 10 minutes for complete deprotection compared to piperidine, particularly with sterically hindered amino acids [12]. The deprotection reaction proceeds via nucleophilic attack on the fluorenylmethyloxycarbonyl carbonyl carbon, followed by elimination to generate the free amine and fluorenyl byproduct [11] [12].
The synthesis employs orthogonal protection strategies where fluorenylmethyloxycarbonyl groups protect alpha-amino functionalities while tertiary-butyl-based protecting groups shield reactive side chains [15] [16]. This orthogonality ensures that fluorenylmethyloxycarbonyl removal occurs under basic conditions without affecting acid-labile side chain protection [15] [16]. The protection scheme allows for selective manipulation of amino functionalities during anthracene incorporation steps [15] [16].
Protecting Group | Cleavage Conditions | Stability Profile | Application |
---|---|---|---|
Fluorenylmethyloxycarbonyl | 20% Piperidine/Dimethylformamide | Base-labile, acid-stable | Alpha-amino protection [11] |
Tertiary-butyl | Trifluoroacetic acid | Acid-labile, base-stable | Side chain protection [15] |
Benzyl | Hydrogenolysis/Hydrogen fluoride | Acid-labile | Alternative side chain protection [15] |
The incorporation of the anthracene moiety into the alanine framework predominantly relies on palladium-catalyzed cross-coupling methodologies, with Suzuki-Miyaura coupling representing the most versatile approach [18] [19] [20]. These transition metal-catalyzed reactions enable efficient carbon-carbon bond formation between halogenated anthracene precursors and organometallic nucleophiles [18] [21] [26].
Suzuki-Miyaura coupling reactions utilizing 9-bromoanthracene derivatives and boronic acid nucleophiles provide efficient routes to anthracene-substituted amino acid precursors [18] [19] [20]. The reaction proceeds through the classic palladium catalytic cycle involving oxidative addition of the aryl halide, transmetalation with the boronic acid nucleophile, and reductive elimination to form the desired carbon-carbon bond [26] [47].
Palladacycle-promoted triple Suzuki coupling protocols have demonstrated exceptional efficiency in synthesizing complex anthracene derivatives [18]. These methodologies enable site-selective functionalization of dibromoanthracene substrates with excellent yields and minimal side product formation [18] [20]. The use of specialized palladium complexes bearing N-heterocyclic carbene ligands enhances catalyst stability and selectivity in challenging cross-coupling transformations [18] [21].
Sonogashira coupling reactions provide complementary approaches for anthracene incorporation through alkynyl intermediates [23] [24]. The palladium-catalyzed coupling of terminal alkynes with aryl halides generates alkynylated anthracene precursors that undergo subsequent cyclization to form the target anthracene scaffolds [23] [24]. This methodology proves particularly valuable for introducing extended conjugation patterns within the anthracene framework [23] [24].
Negishi coupling reactions utilizing organozinc nucleophiles offer additional synthetic flexibility for anthracene moiety incorporation [24] [26]. The use of organozinc reagents provides enhanced functional group compatibility compared to traditional organoborane counterparts, enabling coupling reactions with sensitive amino acid substrates [24] [26].
Cross-Coupling Method | Nucleophile Type | Catalyst System | Typical Yields | Functional Group Tolerance |
---|---|---|---|---|
Suzuki-Miyaura | Boronic acids | Palladium/Phosphine | 85-95% [18] | Excellent |
Sonogashira | Terminal alkynes | Palladium/Copper | 75-90% [23] | Good |
Negishi | Organozinc | Palladium/Phosphine | 80-92% [24] | Very good |
The synthesis of 3-(9-Anthryl)-L-alanine can be accomplished through both solid-phase and solution-phase methodologies, each offering distinct advantages and limitations [35] [36] [38]. The choice between these approaches depends on factors including peptide length, sequence complexity, and desired scale of synthesis [35] [38] [54].
Solid-phase peptide synthesis provides the primary method for incorporating 3-(9-Anthryl)-L-alanine into peptide sequences [1] [35] [36]. The methodology involves covalent attachment of the growing peptide chain to polymeric resin beads, enabling efficient purification through simple filtration and washing procedures [35] [36] [40]. The resin-bound approach facilitates automation and reduces material losses associated with traditional solution-phase methods [35] [40].
The solid-phase approach employs iterative cycles of deprotection, coupling, and washing to build the peptide chain [35] [36]. For 3-(9-Anthryl)-L-alanine incorporation, the fluorenylmethyloxycarbonyl-protected amino acid undergoes standard coupling conditions using established activation reagents [1] [35]. The anthracene moiety demonstrates excellent stability throughout the synthesis cycles, maintaining its photophysical properties [1] .
Resin selection plays a critical role in solid-phase synthesis success, with Wang resin and Rink amide resins serving as common choices for peptide synthesis [36] [39]. The linker chemistry determines the peptide C-terminal functionality upon cleavage, with acid-labile linkers enabling selective peptide release while preserving side chain protection [36] [39].
Solution-phase synthesis offers enhanced reaction monitoring capabilities and provides access to intermediate characterization not readily available in solid-phase approaches [38] [41]. The methodology proves particularly advantageous for synthesizing short peptides or when specific reaction conditions incompatible with solid support are required [38] [41]. Solution-phase approaches enable precise control over reaction stoichiometry and allow for real-time optimization of coupling conditions [38] [41].
Cyclic propylphosphonic anhydride-mediated coupling reactions demonstrate exceptional efficiency in solution-phase peptide synthesis [41]. This biomimetic activation approach promotes rapid amidation with minimal epimerization, generating water-soluble byproducts that facilitate purification [41]. The methodology proves particularly suitable for 3-(9-Anthryl)-L-alanine incorporation due to its mild reaction conditions and excellent functional group tolerance [41].
Synthesis Approach | Advantages | Limitations | Optimal Applications |
---|---|---|---|
Solid-Phase | Automation compatible, minimal losses [35] | Limited reaction monitoring [38] | Long peptides, routine synthesis [35] |
Solution-Phase | Real-time monitoring, intermediate isolation [38] | Multiple purification steps [38] | Short peptides, optimization studies [38] |
The efficient synthesis of 3-(9-Anthryl)-L-alanine requires careful optimization of coupling reagents and catalytic systems to ensure high yields, minimal racemization, and preservation of the anthracene functionality [27] [28] [29]. The selection of appropriate activation reagents significantly impacts both coupling efficiency and product purity [27] [32] [33].
Hexafluorophosphate Benzotriazole Tetramethyl Uronium represents the benchmark coupling reagent for 3-(9-Anthryl)-L-alanine incorporation due to its excellent resistance to racemization and mild activation properties [30] [34]. The reagent activates carboxylic acids through formation of hydroxybenzotriazole ester intermediates, which undergo efficient aminolysis with minimal side reactions [30] [34]. Mechanistic studies reveal that the reagent functions through a guanidinium structure rather than the initially proposed uronium configuration [30].
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate provides enhanced coupling efficiency compared to traditional benzotriazole-based reagents [27] [34]. The azabenzotriazole leaving group offers superior reactivity due to its lower pKa value and provides anchimeric assistance through the pyridine nitrogen [27]. This reagent demonstrates particular utility in challenging couplings involving sterically hindered amino acids such as those bearing bulky anthracene substituents [27].
The combination of N,N'-diisopropylcarbodiimide with 1-hydroxybenzotriazole provides cost-effective coupling conditions for 3-(9-Anthryl)-L-alanine synthesis [28] [29]. The hydroxybenzotriazole additive significantly reduces racemization levels by trapping the reactive O-acylisourea intermediate [28] [29]. This coupling system demonstrates excellent compatibility with automated synthesis protocols and provides reliable coupling yields [28] [29].
Ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride offers water-soluble coupling conditions particularly suited for bioconjugation applications [31]. The reagent forms zero-length crosslinks between carboxyl and amino groups without becoming incorporated into the final product [31]. The combination with N-hydroxysuccinimide enhances coupling efficiency through formation of stable N-hydroxysuccinimide ester intermediates [31].
Palladium-catalyzed cross-coupling reactions require careful optimization of ligand systems to achieve optimal performance in anthracene functionalization reactions [42] [43] [44]. Biaryl phosphine ligands demonstrate exceptional activity in facilitating challenging cross-coupling reactions with sterically demanding substrates [43] [45]. The conformational rigidity of these ligands prevents catalyst inhibition through formation of unproductive chelate complexes [43] [45].
N-heterocyclic carbene ligands provide enhanced catalyst stability and activity compared to traditional phosphine systems [46] [49]. The strong sigma-donating properties of N-heterocyclic carbenes stabilize low-oxidation-state palladium centers while providing steric shielding around the metal center [46] [49]. Bis(imino)acenaphtene-derived N-heterocyclic carbenes offer particular advantages through their extended pi-system and rigid backbone structure [49].
Coupling Reagent Class | Representative Example | Coupling Efficiency | Racemization Risk | Cost Effectiveness |
---|---|---|---|---|
Uronium Salts | Hexafluorophosphate Benzotriazole Tetramethyl Uronium [30] | Excellent | Minimal | Moderate |
Phosphonium Salts | Benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium [34] | Very Good | Low | Moderate |
Carbodiimides | N,N'-diisopropylcarbodiimide/1-hydroxybenzotriazole [28] | Good | Low (with additive) | High |